2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Description
2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a chiral ethanolamine derivative featuring a pyrrolidine ring substituted with ethyl and methyl groups at the 3-position. The compound is listed in CymitQuimica’s catalog (Ref: 10-F082508) but marked as discontinued, suggesting challenges in commercial production or stability .
Properties
IUPAC Name |
2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHNFJKDIUFPOE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the reaction of (S)-1-methyl-pyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
Oxidation typically targets the ethanol moiety, converting it to a carboxylic acid or ketone. The stereochemistry at the (S)-configured pyrrolidine ring remains intact during these reactions .
Reduction Reactions
The tertiary amine group participates in reduction:
Reductive cleavage of the C–N bond is feasible but highly dependent on reaction conditions .
Substitution Reactions
The hydroxyl and amino groups enable nucleophilic substitution:
Hydroxyl Group Substitution
Amine Group Alkylation
| Alkylating Agent | Base | Product Formed | Selectivity | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | Quaternary ammonium salt | >90% regioselectivity | |
| Benzyl bromide | NaH, THF | N-Benzylated derivative | 78–85% yield |
Alkylation at the tertiary amine site requires strong bases to deprotonate the amine .
Coupling Reactions
The compound serves as a ligand or intermediate in metal-catalyzed couplings:
These reactions exploit the amine’s ability to coordinate with transition metals, enhancing catalytic activity .
Acid-Base Reactions
The amine group reacts with acids to form salts:
| Acid | Solvent | Product Formed | Stability | Source |
|---|---|---|---|---|
| HCl (gaseous) | Ethanol | Hydrochloride salt | Hygroscopic | |
| Methanesulfonic acid | Dichloromethane | Mesylate salt | High crystallinity |
Salts improve solubility for pharmaceutical formulations .
Stereochemical Considerations
The (S)-configuration at the pyrrolidine ring influences reaction outcomes:
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Epimerization Risk : Prolonged heating (>100°C) in acidic/basic media may racemize the chiral center .
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Catalytic Asymmetry : Chiral catalysts like (R)-BINAP enhance enantioselectivity in cross-couplings .
Thermal Degradation
At temperatures >200°C, the compound decomposes via:
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Pathway 1 : Cleavage of the ethanol chain, releasing ethylene oxide.
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Pathway 2 : Ring-opening of pyrrolidine to form linear amines.
Key Mechanistic Insights
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Oxidation : Proceeds through a radical intermediate in acidic KMnO₄ conditions.
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Reduction : LiAlH4 abstracts β-hydrogens, leading to C–N bond cleavage .
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Coupling : Palladium-mediated oxidative addition occurs at the amine site .
For synthetic applications, protocols from patents and EvitaChem provide scalable pathways, though reaction optimization is critical to preserve stereochemical integrity.
Scientific Research Applications
2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following ethanolamine derivatives share structural similarities but differ in substituents and physicochemical properties:
Notes:
- Stereochemistry: The target compound’s (S)-pyrrolidine configuration may enhance binding specificity in chiral environments compared to non-chiral analogues like 2-((2-methoxyethyl)(methyl)amino)ethanol .
- Substituent Effects: The methoxy group in 2-((2-methoxyethyl)(methyl)amino)ethanol increases hydrophilicity, whereas the pyrrolidine and piperidine rings in other compounds contribute to lipophilicity and conformational rigidity .
Biological Activity
2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, a pyrrolidine derivative, has garnered interest due to its potential biological activities, particularly in antimicrobial and pharmacological applications. This article aims to synthesize findings from diverse research studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHNO
- Molecular Weight : 172.2679 g/mol
- Structure : The compound features a pyrrolidine ring, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
Table 1 summarizes the MIC values of this compound against different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
| Bacillus subtilis | 125 |
| Enterococcus faecalis | 125 |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
The biological activity of pyrrolidine derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The lipophilicity of these compounds allows them to penetrate bacterial membranes effectively, leading to increased permeability and subsequent cell death .
Inhibition of Efflux Pumps
Some studies indicate that these compounds can inhibit bacterial efflux pumps, which are responsible for the expulsion of toxic substances from bacterial cells. By blocking these pumps, the compounds enhance the accumulation of antibiotics within the bacteria, increasing their efficacy .
Pharmacological Implications
Beyond antimicrobial activity, this compound has potential implications in pharmacotherapy. Its structural similarity to known bioactive compounds suggests possible applications in treating conditions such as diabetes and neurodegenerative diseases.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research indicates that certain pyrrolidine derivatives can act as DPP-IV inhibitors, which are valuable in managing type 2 diabetes by prolonging the action of incretin hormones . This mechanism could position this compound as a candidate for further pharmacological development.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various pyrrolidine derivatives found that compounds similar to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
- Animal Models : Preliminary animal studies have suggested that administration of this compound may lead to improved metabolic profiles in diabetic models, indicating its potential as a therapeutic agent .
- Safety and Toxicity : Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest low toxicity at therapeutic doses; however, comprehensive studies are needed to establish long-term safety .
Q & A
Q. What are the standard synthetic routes for 2-[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting (S)-1-methyl-pyrrolidine with ethylating agents (e.g., ethyl halides) in the presence of a base like sodium hydride or potassium carbonate to facilitate amine alkylation . Solvent choice (e.g., THF or DMF), temperature control (0–60°C), and reaction time (12–24 hours) are critical for yield optimization. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which characterization techniques are essential for confirming the structure and enantiomeric purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry, while Infrared Spectroscopy (IR) confirms hydroxyl and amine groups. Mass Spectrometry (MS) validates molecular weight. For enantiomeric purity, chiral HPLC with a polysaccharide-based column or polarimetric analysis is recommended .
Q. What are the key structural features influencing the compound's reactivity?
The pyrrolidine ring's stereochemistry ((S)-configuration at C3), ethylamino group, and ethanol moiety dictate reactivity. The tertiary amine enables participation in acid-base reactions, while the hydroxyl group allows esterification or oxidation. Steric hindrance from the methyl group on pyrrolidine may slow nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies in stereochemistry often arise from competing reaction pathways or racemization. To mitigate this:
- Use chiral catalysts (e.g., BINAP-metal complexes) to enforce stereoselectivity .
- Optimize reaction pH and temperature to minimize racemization (e.g., avoid strong acids/bases at high temperatures) .
- Validate outcomes via X-ray crystallography or NOESY NMR to confirm spatial arrangements .
Q. What methodological approaches are recommended for studying the compound's interaction with neurotransmitter systems?
- Binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for receptors like dopamine D2 or serotonin 5-HT1A .
- Functional assays : Measure cAMP modulation or calcium flux in transfected cell lines to assess agonism/antagonism .
- In silico docking : Molecular dynamics simulations predict binding poses within receptor active sites, guided by crystallographic data .
Q. How can contradictory data on the compound's metabolic stability be analyzed?
Conflicting results may arise from differences in experimental models (e.g., liver microsomes vs. in vivo studies). To reconcile:
- Conduct cross-species comparisons (human, rat, mouse microsomes) to identify species-specific metabolism .
- Use LC-MS/MS to track metabolite formation and identify degradation pathways (e.g., N-dealkylation or hydroxylation) .
- Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme affinity (Km) and turnover (Vmax) .
Q. What strategies are effective for improving the compound's bioavailability in preclinical studies?
- Salt formation : Convert the free base to a hydrochloride salt to enhance solubility .
- Prodrug design : Modify the hydroxyl group to a phosphate ester for delayed release .
- Nanoparticle encapsulation : Use liposomal carriers to bypass first-pass metabolism and improve plasma half-life .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound's selectivity across receptor subtypes?
- Panel screening : Test the compound against a broad receptor/kinase panel (e.g., CEREP or Eurofins panels) .
- Dose-response curves : Calculate IC50 values for primary vs. off-target receptors; a ≥10-fold selectivity ratio is typically significant .
- Negative controls : Include structurally related but inactive analogs to rule out nonspecific binding .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine EC50/IC50 and cooperativity (Hill coefficient) .
- ANOVA with post hoc tests : Compare treatment groups across multiple concentrations (e.g., Tukey’s HSD for pairwise comparisons) .
- Bootstrap resampling : Estimate confidence intervals for parameters like EC50 when sample sizes are small .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
